molecular formula C23H25N5O5 B2614294 7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-51-6

7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2614294
CAS No.: 538319-51-6
M. Wt: 451.483
InChI Key: RDINDNIDRIQUCO-UHFFFAOYSA-N
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Description

The compound 7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • Two methoxyphenyl substituents: A 2,5-dimethoxyphenyl group at position 7 and a 3,4-dimethoxyphenyl group at position 2.
  • Methyl group: At position 3.
  • Carboxamide moiety: At position 4.

Triazolopyrimidines are heterocyclic frameworks known for diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(15-11-14(30-2)7-9-16(15)31-3)28-23(25-12)26-22(27-28)13-6-8-17(32-4)18(10-13)33-5/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINDNIDRIQUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538319-51-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features multiple functional groups that contribute to its potential therapeutic effects.

The molecular formula of the compound is C23H25N5O5C_{23}H_{25}N_{5}O_{5} with a molecular weight of 451.5 g/mol. The detailed structural representation is critical for understanding its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H25N5O5C_{23}H_{25}N_{5}O_{5}
Molecular Weight451.5 g/mol
CAS Number538319-51-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities and influence cellular pathways. The specific mechanism often involves binding to receptors or enzymes that play critical roles in disease processes.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit potent antitumor activities. For instance, compounds similar to the one in focus have shown significant inhibitory effects against human cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer) using the MTT assay method. These studies indicate that structural modifications can enhance the antitumor efficacy of these compounds .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Case Studies

  • Antitumor Efficacy : A study involving the synthesis of related triazolo derivatives reported significant cytotoxicity against A-549 and HepG-2 cell lines. The results indicated a higher potency compared to standard chemotherapeutic agents like Cisplatin .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties revealed that modifications in the phenyl moieties led to enhanced activity against Gram-negative bacteria. The binding interactions were assessed through molecular docking studies, further confirming the compound's potential as an antibacterial agent .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast and lung cancer cell lines with IC50 values indicating potent activity.

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against a range of pathogens. In vitro assays revealed:

  • Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics for both Gram-positive and Gram-negative bacteria.
PathogenMIC (µg/mL)
Escherichia coli0.21
Staphylococcus aureus0.15
Pseudomonas aeruginosa0.21

Oncology Research

The unique properties of this compound make it a valuable candidate for further investigations in oncology. Its ability to target multiple pathways involved in cancer progression positions it as a potential lead compound for drug development.

Infectious Disease Research

Given its broad-spectrum antimicrobial activity, the compound can be utilized in studies aimed at combating antibiotic-resistant strains. It may restore sensitivity when used alongside traditional antibiotics.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and bioavailability.

Conditions Products Key Observations
6M HCl, reflux (4–6 hrs)5-methyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylic acidComplete conversion at 110°C; yield: 85–90%
2M NaOH, 80°C (3 hrs)Same as aboveFaster kinetics but lower yield (70–75%)

The carboxylic acid product can further react via esterification or decarboxylation (discussed below).

Demethylation of Methoxy Groups

Methoxy groups on the phenyl rings are susceptible to demethylation using strong Lewis acids or nucleophiles, yielding phenolic derivatives.

Reagent Conditions Products Applications
BBr₃ (1.2 equiv)DCM, −20°C → RT, 12 hrs7-(2,5-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)-5-methyl-...-6-carboxamideEnhances hydrogen-bonding capacity
HBr (48% aq.)AcOH, reflux, 8 hrsPartial demethylation (mono-phenolic product)Intermediate for further functionalization

Demethylation alters electronic properties and bioactivity, particularly in enzyme inhibition.

Esterification and Amidation

The carboxylic acid derivative (post-hydrolysis) undergoes esterification or amidation to generate analogs with tailored properties.

Reaction Type Reagents/Conditions Products Yield
EsterificationMeOH/H₂SO₄, reflux, 6 hrsMethyl ester derivative78%
AmidationSOCl₂ → RNH₂ (e.g., benzylamine), DMFN-substituted carboxamides (e.g., N-benzyl-6-carboxamide)65–70%

These derivatives are explored for improved pharmacokinetic profiles.

Nucleophilic Substitution at the Methyl Group

The 5-methyl group on the pyrimidine ring participates in free-radical halogenation or oxidation:

Reagent Conditions Products Outcome
NBS, AIBN, CCl₄Light, 80°C, 8 hrs5-bromomethyl derivativeSelective bromination; yield: 60%
KMnO₄, H₂O/acetone0°C → RT, 4 hrs5-carboxylic acid derivativeComplete oxidation; yield: 55%

Halogenated analogs show enhanced binding to hydrophobic enzyme pockets.

Cycloaddition and Ring Modification

The triazole ring engages in [3+2] cycloaddition reactions with dipolarophiles like nitrile oxides:

Dipolarophile Conditions Products Applications
Acetonitrile oxideToluene, 100°C, 12 hrsFused triazolo-isoxazoline adductNovel heterocyclic scaffolds
PhenylacetyleneCuI, DIPEA, DMF, 60°C, 24 hrsTriazole-alkyne conjugateClick chemistry applications

Oxidation of Methoxy Substituents

Methoxy groups on the 3,4-dimethoxyphenyl ring oxidize to ortho-quinones under strong oxidizing conditions:

Reagent Conditions Products Notes
CrO₃/H₂SO₄Acetone, 0°C, 2 hrs3,4-dioxolane-quinone derivativeUnstable; requires stabilization
HNO₃ (conc.)RT, 24 hrsNitro-substituted quinoneSide reactions observed

Key Research Findings

  • Anti-HIV Activity : Demethylated analogs exhibit improved RNase H inhibition due to enhanced hydrogen bonding.

  • Anticancer Potential : Brominated derivatives show IC₅₀ values of 1.2–3.5 μM against MCF-7 and HeLa cell lines.

  • Solubility Optimization : Esterification reduces logP by 0.8–1.2 units, improving aqueous solubility.

This compound’s reactivity highlights its versatility as a scaffold for drug development, with modifications directly influencing pharmacological efficacy.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

Ethyl 5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (): Substituents: 4-Phenyl (position 7), amino (position 5), ethyl carboxylate (position 6). Synthesis: Uses eco-friendly 4,4’-trimethylenedipiperidine additive in water/ethanol, yielding 85–92% .

2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Substituents: 3,4,5-Trimethoxyphenyl (position 7), p-tolyl carboxamide (position 6). Key Differences: Trimethoxyphenyl vs. dual dimethoxyphenyl groups; p-tolyl vs. unsubstituted carboxamide. Synthesis: Three-component Biginelli-like reaction with benzaldehyde derivatives .

Ethyl 7-(2,4-Dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ():

  • Substituents : 2,4-Dimethoxyphenyl (position 7), phenyl (position 5), ethyl carboxylate (position 6).
  • Key Differences : Single dimethoxyphenyl group; carboxylate ester instead of carboxamide .

Core Structure Variations

Thiazolo[3,2-a]pyrimidines (): Core: Thiazolo-pyrimidine instead of triazolo-pyrimidine. Substituents: Cyanobenzylidene or trimethylbenzylidene groups. Properties: Higher melting points (213–246°C) due to increased rigidity from thiazole ring .

Imidazo[1,2-a]pyridines (): Core: Imidazo-pyridine with cyano and nitrophenyl groups. Properties: Lower yields (51%) but distinct regioselectivity in synthesis .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
Target Compound (inferred) Not reported Moderate in DMF Expected C=O stretch (1660–1680 cm⁻¹, IR)
Ethyl 2-hydroxyphenyl derivative 206 Low in water IR: 3425 (OH), 1666 (C=O); 1H-NMR: δ 1.23 (OCH2CH3)
Thiazolo-pyrimidine 11a 243–246 Insoluble in water IR: 2219 (CN); 1H-NMR: δ 2.37 (3 CH3)

Q & A

Q. How are contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) resolved?

  • Methodological Answer : Reconcile discrepancies by: (i) Re-evaluating solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3 on chemical shifts). (ii) Performing 2D NMR (COSY, HSQC) to confirm proton-proton correlations. (iii) Adjusting computational parameters (e.g., solvent model in DFT) to match experimental conditions .
  • Example : Aromatic methoxy groups may exhibit unexpected splitting due to hindered rotation, requiring dynamic NMR studies .

Q. What strategies mitigate challenges in regioselective functionalization of the triazolo-pyrimidine core?

  • Methodological Answer : Use directing groups (e.g., sulfonyl or carboxamide) to control electrophilic substitution sites. For example, the 7-position’s electron-rich dimethoxyphenyl group directs electrophiles to the 2-position. Kinetic vs. thermodynamic control is assessed via temperature-dependent reactions .
  • Experimental Design : Compare reaction outcomes under varying temperatures (0°C vs. reflux) and catalysts (Lewis acids like ZnCl2_2) to optimize regioselectivity .

Q. How do solvent and additive selection influence the stability of intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while additives like TBAB (tetrabutylammonium bromide) enhance solubility of halogenated intermediates. Monitor reaction progress via in-situ IR to detect unstable intermediates .
  • Data-Driven Optimization : Use DoE (Design of Experiments) to correlate solvent polarity (Kamlet-Taft parameters) with intermediate stability and reaction yield .

Specialized Methodological Challenges

Q. How can AI-driven experimental platforms accelerate the discovery of analogs with enhanced bioactivity?

  • Methodological Answer : Implement AI tools (e.g., AlphaFold or generative adversarial networks) to predict binding affinities for target proteins. Automated high-throughput screening (HTS) validates top candidates. Feedback loops refine synthetic pathways using Bayesian optimization .
  • Case Study : AI models trained on triazolo-pyrimidine SAR (structure-activity relationship) datasets prioritize substituents (e.g., electron-withdrawing groups at C-5) for improved kinase inhibition .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). For scale-up, use continuous chromatography (SMB, simulated moving bed) .
  • Validation : Compare purity metrics (HPLC area%) and recovery yields across techniques to balance cost and efficiency .

Q. How are environmental and safety risks assessed during large-scale synthesis?

  • Methodological Answer : Perform EHS (Environmental, Health, Safety) profiling using tools like CHEM21’s green metrics (PMI, E-factor). Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™). Monitor waste streams for persistent byproducts .

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